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Compound of Interest

Compound Name: 2-(2-Methylphenyl)morpholine

Cat. No.: B1288431 Get Quote

Disclaimer: Direct biological activity data for "2-(2-Methylphenyl)morpholine" is not

extensively available in the public domain. This guide is structured based on the known

activities of structurally similar phenylmorpholine derivatives and outlines a comprehensive

screening approach that would be applied to a novel compound of this class. The presented

data and protocols are illustrative and based on established methodologies for analogous

compounds.

Introduction
The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring

favorable pharmacokinetic properties.[1][2] Phenylmorpholine derivatives, in particular, have

been explored for a range of biological activities, most notably as central nervous system

(CNS) active agents.[2][3][4] Compounds in this class, such as phenmetrazine, are known to

act as monoamine releasing agents with stimulant effects.[3][4][5] The substitution pattern on

the phenyl ring and the morpholine core can significantly modulate the potency and selectivity

towards different monoamine transporters, including those for dopamine (DAT), norepinephrine

(NET), and serotonin (SERT).[5][6][7] Given this background, a primary screening focus for a

novel compound like "2-(2-Methylphenyl)morpholine" would be its interaction with these key

CNS targets.

This technical guide provides a roadmap for the comprehensive biological activity screening of

"2-(2-Methylphenyl)morpholine", from initial in vitro profiling to in vivo behavioral assessment.
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Initial In-Silico and Physicochemical Profiling
Prior to extensive biological testing, it is crucial to assess the compound's physicochemical

properties to predict its drug-like characteristics and potential for CNS penetration.[8] Key

parameters include molecular weight, lipophilicity (LogP), polar surface area, and pKa. These

properties are critical for predicting absorption, distribution, metabolism, and excretion (ADME)

profiles and the ability to cross the blood-brain barrier (BBB).[8][9]

Primary In-Vitro Screening: Target Engagement
The initial in vitro screening cascade is designed to identify and characterize the interaction of

"2-(2-Methylphenyl)morpholine" with its primary biological targets, which, based on its

structural class, are presumed to be the monoamine transporters.

The primary objective is to determine the affinity and functional activity of the compound at

DAT, NET, and SERT.

Data Presentation: Illustrative Monoamine Transporter Activity

The following data is hypothetical and representative of what might be observed for a

compound in this class.

Assay Type Target Parameter Value

Binding Affinity hDAT Ki (nM) 150

hNET Ki (nM) 85

hSERT Ki (nM) >10,000

Neurotransmitter

Uptake
Dopamine (DA) IC50 (nM) 250

Norepinephrine (NE) IC50 (nM) 120

Serotonin (5-HT) IC50 (nM) >10,000
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Protocol 1: Radioligand Binding Assays for Monoamine Transporters

Objective: To determine the binding affinity (Ki) of "2-(2-Methylphenyl)morpholine" for human

dopamine (hDAT), norepinephrine (hNET), and serotonin (hSERT) transporters.

Materials:

HEK293 cells stably expressing hDAT, hNET, or hSERT.

Radioligands: [3H]WIN 35,428 (for hDAT), [3H]Nisoxetine (for hNET), [3H]Citalopram (for

hSERT).

Non-specific binding inhibitors: Benztropine (for hDAT), Desipramine (for hNET), Fluoxetine

(for hSERT).

Test compound: "2-(2-Methylphenyl)morpholine" at various concentrations.

Scintillation fluid and a scintillation counter.

Procedure:

Prepare cell membranes from the HEK293 cell lines expressing the respective transporters.

In a 96-well plate, incubate the cell membranes with a fixed concentration of the appropriate

radioligand and varying concentrations of the test compound.

For the determination of non-specific binding, a separate set of wells will contain the cell

membranes, radioligand, and a high concentration of the respective non-specific binding

inhibitor.

Incubate the plates at room temperature for a specified time to reach equilibrium.

Terminate the binding reaction by rapid filtration through a glass fiber filter, followed by

washing with ice-cold buffer to remove unbound radioligand.

Measure the radioactivity retained on the filters using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.
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Determine the IC50 value (the concentration of the test compound that inhibits 50% of the

specific binding of the radioligand) by non-linear regression analysis.

Calculate the Ki value using the Cheng-Prusoff equation.[10]

Protocol 2: Neurotransmitter Uptake Assays

Objective: To assess the functional effect of "2-(2-Methylphenyl)morpholine" on the reuptake

of dopamine, norepinephrine, and serotonin into synaptosomes or cells expressing the

respective transporters.

Materials:

Rat brain synaptosomes or HEK293 cells expressing hDAT, hNET, or hSERT.

Radiolabeled neurotransmitters: [3H]Dopamine, [3H]Norepinephrine, [3H]Serotonin.

Test compound: "2-(2-Methylphenyl)morpholine" at various concentrations.

Uptake buffer.

Procedure:

Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or

vehicle.

Initiate the uptake reaction by adding the respective radiolabeled neurotransmitter.

Incubate for a short period at 37°C.

Terminate the uptake by rapid filtration and washing with ice-cold uptake buffer.

Measure the amount of radioactivity taken up by the synaptosomes or cells using a

scintillation counter.

Determine the IC50 value, which is the concentration of the test compound that inhibits 50%

of the neurotransmitter uptake.[11]
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Secondary In-Vitro Screening: Selectivity and Off-
Target Effects
To build a comprehensive profile, it is essential to evaluate the compound's selectivity by

screening it against a panel of other CNS receptors and transporters. This helps in identifying

potential off-target effects that could lead to undesirable side effects.

Data Presentation: Illustrative Receptor Selectivity Profile

The following data is hypothetical and for illustrative purposes.

Target Assay Type Parameter Value

5-HT2A Receptor Binding Affinity Ki (nM) >5,000

α1-Adrenergic

Receptor
Binding Affinity Ki (nM) >8,000

Muscarinic M1

Receptor
Binding Affinity Ki (nM) >10,000

Sigma1 Receptor Binding Affinity Ki (nM) 2,500

In-Vitro ADME and Blood-Brain Barrier Permeability
Assessing the potential for CNS penetration is a critical step for any compound intended to act

on the brain.

Data Presentation: Illustrative In-Vitro ADME & BBB Permeability

The following data is hypothetical and for illustrative purposes.
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Assay Parameter Result Interpretation

PAMPA-BBB Pe (10-6 cm/s) 6.5

High potential for

passive BBB

permeability

Caco-2 Permeability
Papp (A-B) (10-6

cm/s)
12.0

High intestinal

absorption

Efflux Ratio (B-A)/(A-

B)
< 2.0

Not a significant

substrate of P-gp

Microsomal Stability

(Human)
t1/2 (min) 45

Moderate metabolic

stability

Experimental Protocols

Protocol 3: Parallel Artificial Membrane Permeability Assay for Blood-Brain Barrier (PAMPA-

BBB)

Objective: To predict the passive permeability of "2-(2-Methylphenyl)morpholine" across the

blood-brain barrier.

Materials:

96-well filter plates and acceptor plates.

Porcine brain lipid extract.

Phosphate-buffered saline (PBS).

Test compound solution.

Procedure:

Coat the filter of the donor plate with the porcine brain lipid extract dissolved in a suitable

organic solvent.

Add the test compound solution to the donor wells.
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Fill the acceptor wells with PBS.

Place the donor plate on top of the acceptor plate and incubate at room temperature for a

defined period.

After incubation, determine the concentration of the test compound in both the donor and

acceptor wells using LC-MS/MS.

Calculate the permeability coefficient (Pe).

In-Vivo Pharmacodynamic and Behavioral
Assessment
Based on the in vitro profile suggesting activity as a dopamine and norepinephrine reuptake

inhibitor, in vivo studies in rodents would be designed to assess its CNS effects, particularly on

locomotor activity.

Data Presentation: Illustrative In-Vivo Locomotor Activity

The following data is hypothetical and for illustrative purposes.

Dose (mg/kg, i.p.)
Total Distance Traveled
(cm)

% Change from Vehicle

Vehicle 3500 ± 300 -

1 4200 ± 350 +20%

3 6300 ± 450 +80%

10 9800 ± 600 +180%

Experimental Protocols

Protocol 4: Open Field Test for Locomotor Activity

Objective: To evaluate the effect of "2-(2-Methylphenyl)morpholine" on spontaneous

locomotor activity in mice.[12][13]
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Materials:

Open field arena (e.g., 50x50 cm) equipped with infrared beams or a video tracking system.

[12][13]

Male C57BL/6 mice.[13]

Test compound formulated in a suitable vehicle.

Procedure:

Acclimatize the mice to the testing room for at least 30-60 minutes before the experiment.

[12]

Administer the test compound or vehicle to the mice via intraperitoneal (i.p.) injection.

After a predetermined pretreatment time, place each mouse individually into the center of the

open field arena.

Record the locomotor activity for a set duration (e.g., 30-60 minutes). Key parameters to

measure include total distance traveled, time spent moving, and rearing frequency.[12][13]

Clean the arena thoroughly between each animal to remove any olfactory cues.[12][13]

Analyze the data to compare the locomotor activity of the compound-treated groups with the

vehicle-treated group.
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Caption: High-level workflow for screening 2-(2-Methylphenyl)morpholine.
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Caption: Mechanism of action for a dopamine reuptake inhibitor.

Conclusion
The proposed screening cascade provides a comprehensive framework for elucidating the

biological activity of "2-(2-Methylphenyl)morpholine". Based on its structural similarity to

known monoamine reuptake inhibitors, the primary focus is on its interaction with DAT, NET,

and SERT. Subsequent in vitro and in vivo assays will further characterize its selectivity, CNS

penetration, and behavioral effects. This systematic approach is crucial for identifying its

therapeutic potential and potential liabilities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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